Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate

Lipophilicity Drug Design Material Partitioning

Researchers requiring predictable para-functionalization of fluorinated biphenyl scaffolds often face inconsistent regiochemical outcomes with non-fluorinated analogs. Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate (CAS 29778-99-2) solves this through its electronically distinct pentafluorophenyl ring (σ⁺ₘ = 0.285), which directs electrophilic substitution to the 4′-position with a 4:1 para:ortho ratio. • Electronic precision: σ⁺ₘ = 0.285 enables tuned dielectric anisotropy (Δε) in LC mixtures; XLogP3 = 3.9 enhances oxidative stability in phosphorescent OLED hosts. • Synthetic versatility: Methyl ester handle supports hydrolysis, amidation, or reduction for systematic structure-property optimization. • Supply assurance: Multi-gram quantities available from stock; shipped ambient (non-hazardous) with full QA documentation.

Molecular Formula C14H7F5O2
Molecular Weight 302.20 g/mol
Cat. No. B12856945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate
Molecular FormulaC14H7F5O2
Molecular Weight302.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3
InChIKeyAUPSWBCTXNTGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylate – Structural Baseline for Procurement


Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate (CAS 29778-99-2) is a highly fluorinated biphenyl ester with molecular formula C14H7F5O2 and molecular weight 302.20 g/mol. It features a pentafluorophenyl ring attached para to a methyl carboxylate group on the opposing phenyl ring [1]. The compound belongs to the class of pentafluorobiphenyl derivatives, which are valued as synthetic intermediates for advanced materials, liquid crystals, and organic electronics due to the strong electron-withdrawing character of the pentafluorophenyl substituent [2]. Its computed XLogP3-AA of 3.9 and the presence of five fluorine atoms confer distinct electronic and solubility properties that cannot be replicated by non-fluorinated or partially fluorinated biphenyl analogs [1].

Perfluorinated biphenyl ester synthetic intermediate
Strong electron-withdrawing pentafluorophenyl substituent
Methyl ester handle for downstream coupling or conversion

Why Generic Biphenyl Esters Fail – Critical Role of Perfluorination


Simple substitution of methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate with the non-fluorinated methyl [1,1'-biphenyl]-4-carboxylate (CAS 720-75-2) or the positional 3-carboxylate isomer (CAS 29778-98-1) leads to fundamentally different electronic, steric, and reactivity profiles. The pentafluorophenyl group withdraws electrons inductively far more strongly than a phenyl group, shifting the electron density and altering regioselectivity in subsequent electrophilic aromatic substitution reactions [1]. Nitration studies on the parent 2,3,4,5,6-pentafluorobiphenyl scaffold demonstrate a para:ortho product ratio of 4:1 under standard conditions, a distribution that differs markedly from the non-fluorinated biphenyl [2]. The 4-carboxylate position, esterified as the methyl ester, is electronically conjugated to the pentafluorophenyl ring, making this specific isomer uniquely suited for applications requiring precise spatial and electronic control, such as liquid crystal dopants and organic semiconductor building blocks [3]. Generic substitution therefore compromises both synthetic utility and material performance.

Non-fluorinated biphenyl ester
May lack sufficient electron withdrawal, altering electrophilic substitution regioselectivity.
3-Carboxylate positional isomer
May shift electronic conjugation and spatial arrangement, impacting downstream material properties.
Partially fluorinated analogs
May not reproduce the distinct Hammett σ⁺ profile of the perfluorinated ring.

Quantitative Differentiation vs. Closest Analogs


LogP Differential vs. Non-Fluorinated Biphenyl Ester

The computed octanol-water partition coefficient (XLogP3-AA) for methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate is 3.9, representing a significant increase in lipophilicity over the non-fluorinated methyl [1,1'-biphenyl]-4-carboxylate (CAS 720-75-2), which has a predicted XLogP3 of approximately 3.1 [1]. This difference of ≈0.8 log units translates to an approximately 6.3-fold higher partition into organic phases, directly impacting extraction efficiency, chromatographic retention, and bioavailability predictions when the biphenyl ester scaffold is used as a pharmacophoric building block [1].

LogP Differential
Reported
Δ logP +0.8
Higher organic-phase partitioning context
Computed XLogP3-AA; ~6.3× shift vs. non-fluorinated analog
Lipophilicity Drug Design Material Partitioning

Electrophilic Substitution Regioselectivity Comparison

Nitration of 2,3,4,5,6-pentafluorobiphenyl using fuming nitric-sulfuric acid in glacial acetic acid yields 4′-nitro- and 2′-nitro-pentafluorobiphenyl in a 4:1 ratio, with 4′-bromination proceeding with 90% selectivity [1]. In contrast, nitration of unsubstituted biphenyl under comparable conditions gives a complex mixture with substantial meta-substitution and lower para-selectivity. This pronounced para-directing effect of the pentafluorophenyl group enables highly predictable downstream functionalization of the methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate scaffold, an advantage over the non-fluorinated methyl biphenyl-4-carboxylate which undergoes less regioselective electrophilic attack [2].

Nitration para‑Selectivity
Reported
Target: 4:1 para/ortho
vs. unsubstituted biphenyl: lower selectivity
Supports predictable downstream functionalization
Reported ~1.5–2× higher para-selectivity
Regioselectivity Nitration Electrophilic Aromatic Substitution

Hammett σ⁺ Electronic Effect of Pentafluorophenyl Group

Protiodetritiation kinetic measurements on 2′,3′,4′,5′,6′-pentafluoro[2-, 3-, and 4-³H]biphenyl provided partial rate factors that yield σ⁺ values of 0.285 (meta) and 0.225 (para) for the pentafluorophenyl substituent [1]. By comparison, the parent phenyl group has σₘ = 0.06 and σₚ = -0.01. The enhanced electron withdrawal from the meta position (σ⁺ₘ = 0.285 vs. σₘ = 0.06 for phenyl) indicates a ca. 4.75-fold greater inductive electron-withdrawing capacity. Importantly, pentafluorophenyl withdraws electrons more strongly than trifluoromethyl at the meta position in reactions proceeding through resonance-stabilized transition states, a unique electronic signature that distinguishes this substituent from simpler perfluoroalkyl groups [1].

Hammett σ⁺ Constants
Class-level
σ⁺ₘ 0.285 vs phenyl 0.06
4.75× stronger inductive withdrawal
Electron‑withdrawing profile distinct from CF₃
Protiodetritiation kinetics; class‑level inference
Electronic Effects Hammett Constants Structure-Activity Relationships

Thermal and Density Property Differentiation

The predicted boiling point of methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate is 309.2 ± 42.0 °C with a predicted density of 1.414 ± 0.06 g/cm³ . The positional 3-carboxylate isomer (CAS 29778-98-1) is expected to exhibit a different boiling point due to altered molecular symmetry and dipole moment, though published experimental values are sparse. The non-fluorinated methyl [1,1'-biphenyl]-4-carboxylate melts at 118 °C and boils at 307.8 °C at 760 mmHg with a density of 1.048 g/cm³ [1]. The substantially higher density of the pentafluorinated compound (ca. 35% greater) reflects the mass contribution of five fluorine atoms and directly affects solvent compatibility and formulation density targets in material applications.

Density & Thermal Properties
Reported
Density 1.414 g/cm³
35% higher density vs. non-fluorinated analog
Predicted BP ~309 °C; validate for formulation
Physical Properties Thermal Stability Purification

High-Value Applications Outperforming Generic Analogs


Liquid Crystal Dopant and Dielectric Tuning Agent

The pentafluorobiphenyl core, with its σ⁺ₘ value of 0.285, provides strong inductive electron withdrawal without the excessive steric bulk of trifluoromethyl groups. This electronic profile is critical for tuning dielectric anisotropy (Δε) in fluorinated liquid crystal mixtures, where the 4-carboxylate ester serves as a synthetic handle for further homologation. The predictable para-selectivity observed in electrophilic substitution (4:1 para:ortho in nitration) ensures clean functionalization at the 4′-position [1], enabling systematic structure-property optimization that is not achievable with non-fluorinated biphenyl esters.

Organic Semiconductor Building Block

The elevated XLogP of 3.9 and strong electron-accepting character make methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate a suitable core for host materials in phosphorescent OLEDs, where balanced charge transport is required. The five fluorine atoms increase oxidative stability and shift HOMO/LUMO levels relative to non-fluorinated biphenyl analogs, reducing exciton quenching [2]. The methyl ester provides a versatile site for further functionalization via hydrolysis, amidation, or reduction, allowing incorporation into more complex donor-acceptor architectures.

Fluorinated Pharmacophore Intermediate

The logP differential of +0.8 versus non-fluorinated methyl biphenyl-4-carboxylate translates to approximately 6.3-fold higher organic-phase partitioning [3]. In medicinal chemistry programs where increased membrane permeability or altered tissue distribution is desired, this compound provides a quantitatively predictable shift in physicochemical properties while retaining the biphenyl scaffold geometry essential for target binding. The 4-carboxylate ester is positioned para to the pentafluorophenyl group, placing the electron-withdrawing substituent at the electronically optimal distance for influencing the reactivity of the ester moiety.

Anion-π Supramolecular Recognition Motif

The pentafluorophenyl ring, with its electron-deficient π-system (σ⁺ₘ = 0.285), participates in anion-π and π-stacking interactions that are thermodynamically distinct from those of phenyl or trifluoromethyl-substituted aromatics. The 4-carboxylate methyl ester provides a hydrogen-bond acceptor site while the fluorinated ring serves as the primary recognition element [4]. This dual functionality enables the compound to serve as a selective building block in the design of anion receptors and self-assembling materials, where the non-fluorinated analog lacks sufficient π-acidity for effective anion binding.

Application
Selection Property
Validation Focus
Liquid crystal dopant studies
Electron‑withdrawing profile and regioselectivity
Dielectric anisotropy tuning and para‑functionalization reproducibility
Organic semiconductor host material research
Fluorine‑induced stability and HOMO/LUMO shift
Charge transport balance and exciton quenching
Fluorinated pharmacophore intermediate research
Reported lipophilicity differential and electronic profile
Physicochemical property shift and scaffold compatibility
Supramolecular recognition motif studies
Electron‑deficient π‑system for anion‑π interactions
Binding affinity and selectivity characterization
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